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Compound of Interest

Compound Name: Z-Phg-OH

Cat. No.: B554361

Introduction

Z-L-phenylglycine (Z-Phg-OH), a crucial chiral building block in synthetic organic chemistry,
particularly in the synthesis of peptides and pharmaceuticals, possesses a well-defined
molecular structure amenable to thorough spectroscopic characterization. This technical guide
provides a detailed overview of the expected spectroscopic data for Z-Phg-OH, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While
experimental spectra for this specific compound are not universally available in public
databases, this document presents predicted data based on its chemical structure and
established spectroscopic principles. This guide is intended for researchers, scientists, and
professionals in drug development who require a comprehensive understanding of the
spectroscopic properties of Z-Phg-OH.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Z-Phg-OH. These
predictions are derived from the analysis of the compound's functional groups and comparison
with data from structurally similar molecules.

Table 1: Predicted *H NMR Spectroscopic Data for Z-Phg-OH
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid (-

~10-12 Singlet (broad) 1H

COOH)
) Aromatic protons (2 x

~7.2-7.5 Multiplet 10H
CeH5s)

~5.5 Doublet 1H a-proton (-CH-)
Benzylic protons (-

~5.1 Singlet 2H yiep (
CH2-)

~Variable Singlet (broad) 1H Amide proton (-NH-)

Table 2: Predicted 3C NMR Spectroscopic Data for Z-Phg-OH

Chemical Shift (6, ppm)

Assignment

~170-175 Carboxylic acid carbon (-COOH)
~155-160 Carbonyl carbon (urethane)
~135-140 Aromatic carbons (quaternary)
~125-130 Aromatic carbons (-CH)

~65-70 Benzylic carbon (-CHz-)

~55-60 a-carbon (-CH-)

Table 3: Predicted IR Absorption Data for Z-Phg-OH
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)
~3300 Medium N-H stretch (Amide)
3100-3000 Medium C-H stretch (Aromatic)

~1720 Strong C=0 stretch (Carboxylic acid)
~1690 Strong C=0 stretch (Amide I)

~1530 Medium N-H bend (Amide II)
1600-1450 Medium-Weak C=C stretch (Aromatic)
~1250 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data for Z-Phg-OH

mlz Interpretation

285 [M]*, Molecular ion
240 [M - COOH]*

196 [M - C7H,O*

108 [C7HeO]*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to
acquire the spectroscopic data for Z-Phg-OH.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of Z-Phg-OH is dissolved in approximately 0.7 mL of
a deuterated solvent, typically deuterated chloroform (CDCIs) or deuterated dimethyl
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sulfoxide (DMSO-de), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is
added as an internal standard (O ppm).

* 'H NMR Spectroscopy:
o Instrument: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

o Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-15 ppm.

e 13C NMR Spectroscopy:

o Instrument: A 100 MHz or 125 MHz NMR spectrometer.

o Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Spectral Width: 0-200 ppm.
2. Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:
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o KBr Pellet Method: A small amount of Z-Phg-OH (1-2 mg) is ground with spectroscopic
grade potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed
into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor series).
Parameters:

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A
background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded and automatically subtracted from the sample spectrum.

. Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent such as methanol
or acetonitrile to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer, such as an Electrospray lonization
Time-of-Flight (ESI-TOF) or a Quadrupole Time-of-Flight (Q-TOF) instrument.

Parameters (ESI):

[¢]

lonization Mode: Positive or negative ion mode.

[¢]

Capillary Voltage: 3-4 kV.

[e]

Nebulizer Gas (N2): Flow rate appropriate for stable spray.

o

Drying Gas (N2): Temperature set to 200-300 °C.

[¢]

Mass Range: m/z 50-500.
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Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like Z-Phg-OH.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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